

Technical Guide: Spectral Analysis of 3,4-Dimethylbenzylamine (CAS 102-48-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethylbenzylamine

Cat. No.: B087119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,4-Dimethylbenzylamine** (CAS 102-48-7), a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and research chemicals. This document presents key spectral information obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering critical data for compound identification, purity assessment, and structural elucidation.

Compound Information

Property	Value
Chemical Name	3,4-Dimethylbenzylamine
CAS Number	102-48-7
Molecular Formula	C ₉ H ₁₃ N
Molecular Weight	135.21 g/mol [1] [2]
Structure	 (3,4-dimethylphenyl)methanamine

Spectral Data Summary

The following tables summarize the available spectral data for **3,4-Dimethylbenzylamine**.

¹H NMR Spectral Data

Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical shifts for the free base are expected to be similar, with potential slight variations for protons near the amine group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Spectral Data

Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical shifts for the free base are expected to be similar, with potential slight variations for carbons near the amine group.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

FT-IR Spectral Data

Wavenumber (cm^{-1})	Interpretation
Data not available in search results	

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Interpretation
135	35	Molecular Ion $[M]^+$
134	100	$[M-H]^+$
120	45	$[M-CH_3]^+$
91	30	$[C_7H_7]^+$ (Tropylium ion)
77	20	$[C_6H_5]^+$ (Phenyl ion)

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.

1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Parameters:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
 - Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

^{13}C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
- Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
 - Referencing: Chemical shifts are referenced to the deuterated solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of the liquid **3,4-Dimethylbenzylamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Mount the salt plates in the spectrometer's sample holder.

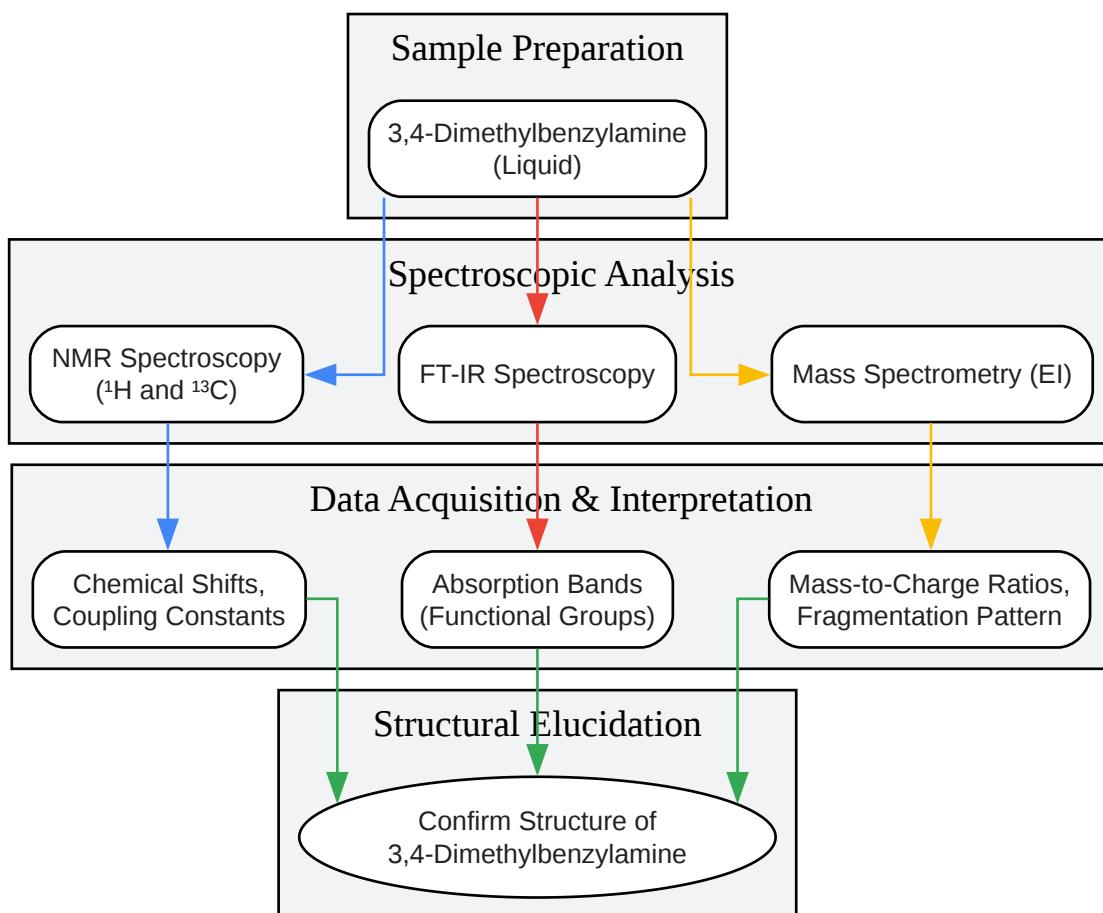
Data Acquisition:

- Instrument: A standard FT-IR spectrometer.
- Parameters:
 - Mode: Transmittance.
 - Scan Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization (EI)


Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, often via a heated direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M^+), which can then undergo fragmentation.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of **3,4-Dimethylbenzylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 2. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3,4-Dimethylbenzylamine (CAS 102-48-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087119#3-4-dimethylbenzylamine-cas-102-48-7-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com